
3-Chloro-N-(2,6-dimethylphenyl)-2-nitro-4-sulfamoylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-(2,6-dimethylphenyl)-2-nitro-4-sulfamoylbenzamide is a complex organic compound with a unique structure that includes chloro, nitro, and sulfamoyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2,6-dimethylphenyl)-2-nitro-4-sulfamoylbenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. Common synthetic routes include:
Nitration: Introduction of the nitro group into the benzene ring.
Chlorination: Addition of the chloro group.
Sulfamoylation: Introduction of the sulfamoyl group.
Amidation: Formation of the amide bond with 2,6-dimethylphenylamine.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-N-(2,6-dimethylphenyl)-2-nitro-4-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, often involving nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.
Aplicaciones Científicas De Investigación
3-Chloro-N-(2,6-dimethylphenyl)-2-nitro-4-sulfamoylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-N-(2,6-dimethylphenyl)-2-nitro-4-sulfamoylbenzamide involves its interaction with specific molecular targets. The nitro and sulfamoyl groups play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide
- 3-Chloro-N-(2,4-dimethylphenyl)-4-methoxybenzamide
- 3-Chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide
Uniqueness
3-Chloro-N-(2,6-dimethylphenyl)-2-nitro-4-sulfamoylbenzamide is unique due to the presence of the nitro and sulfamoyl groups, which confer distinct chemical and biological properties. These functional groups differentiate it from similar compounds and contribute to its specific applications and effects.
Propiedades
Número CAS |
88345-51-1 |
|---|---|
Fórmula molecular |
C15H14ClN3O5S |
Peso molecular |
383.8 g/mol |
Nombre IUPAC |
3-chloro-N-(2,6-dimethylphenyl)-2-nitro-4-sulfamoylbenzamide |
InChI |
InChI=1S/C15H14ClN3O5S/c1-8-4-3-5-9(2)13(8)18-15(20)10-6-7-11(25(17,23)24)12(16)14(10)19(21)22/h3-7H,1-2H3,(H,18,20)(H2,17,23,24) |
Clave InChI |
SANRWJPKECPDJB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C(=C(C=C2)S(=O)(=O)N)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N-Dibutyl[bis(diethylamino)]methaniminium chloride](/img/structure/B14376281.png)
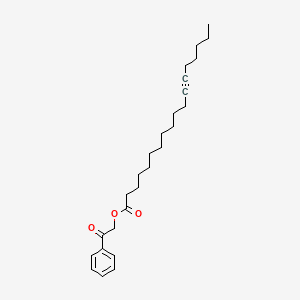
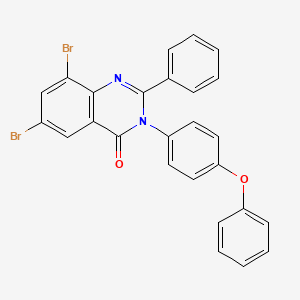
![2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene](/img/structure/B14376294.png)
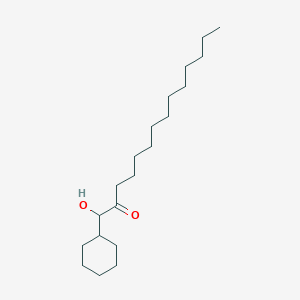
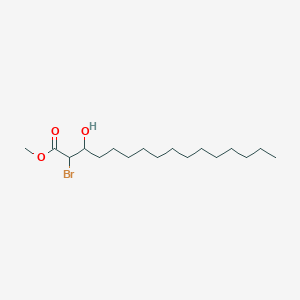
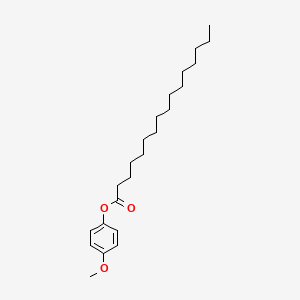
![3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one](/img/structure/B14376307.png)
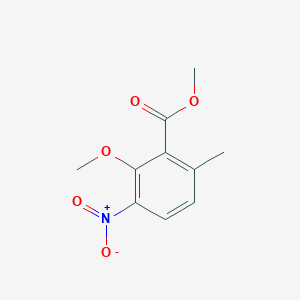
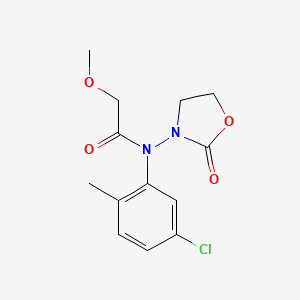
![N-[(2,3-Diphenyl-1H-indol-1-yl)methylidene]hydroxylamine](/img/structure/B14376330.png)
